molecular formula C17H13ClN2O B7637452 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7637452
M. Wt: 296.7 g/mol
InChI Key: FMAZWPIUXUYRCO-ZROIWOOFSA-N
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Description

2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a]pyrimidin-4-one core with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Phenylethenyl Group: The phenylethenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Heck reaction.

    Chlorination: The final step involves the selective chlorination of the phenylethenyl group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenylethenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylethenyl derivatives.

Scientific Research Applications

2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a pyrido[1,2-a]pyrimidin-4-one core with a phenylethenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-7-8-16-19-15(10-17(21)20(16)11-12)14(18)9-13-5-3-2-4-6-13/h2-11H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAZWPIUXUYRCO-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)C(=CC3=CC=CC=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=CC2=O)/C(=C/C3=CC=CC=C3)/Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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